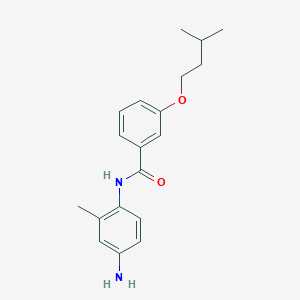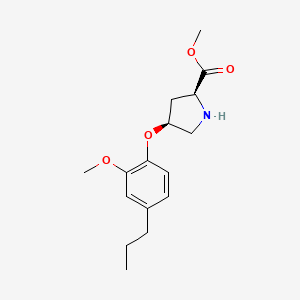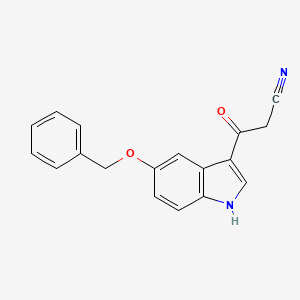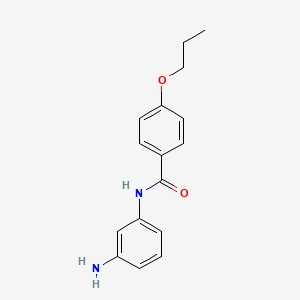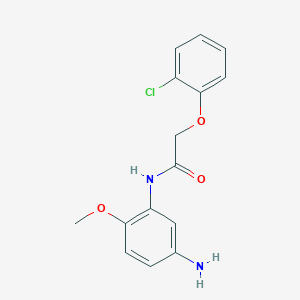
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide, also known as N-AMPCA, is a synthetic compound used in a variety of scientific research applications. It is a member of the class of compounds known as aminophenols, which are characterized by their ability to form strong hydrogen bonds with other molecules. N-AMPCA has been found to be useful in research involving protein-protein interactions, enzyme inhibition, and other biochemical and physiological processes.
Applications De Recherche Scientifique
1. Use in Green Synthesis
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide has been explored in the context of green chemistry. For example, it serves as an intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) demonstrated its production through a catalytic hydrogenation process, highlighting its potential for more environmentally friendly synthesis methods (Zhang, 2008).
2. Synthesis and Characterization
The compound has been synthesized and characterized in various studies. A research by Rehman et al. (2013) involved synthesizing a series of related compounds, examining their structure through spectroscopic methods, and assessing their biological activity against enzymes like acetylcholinesterase (Rehman et al., 2013).
3. Potential Pesticide Application
Research has also focused on derivatives of this compound for potential use as pesticides. Olszewska et al. (2009) characterized new derivatives using X-ray powder diffraction, suggesting their potential application in pest control (Olszewska et al., 2009).
4. Anticancer Properties
The anticancer properties of N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide derivatives have been a subject of study. Vinayak et al. (2014) synthesized novel derivatives and evaluated their cytotoxicity on various human leukemic cell lines, discovering compounds with significant cytotoxic effects (Vinayak et al., 2014).
5. Antimicrobial Potential
The antimicrobial potential of derivatives of this compound has also been explored. Debnath and Ganguly (2015) synthesized and evaluated various derivatives for their antibacterial and antifungal activities against pathogenic microorganisms, finding some compounds with promising activity (Debnath & Ganguly, 2015).
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-14-7-6-10(17)8-12(14)18-15(19)9-21-13-5-3-2-4-11(13)16/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQUEILFJPSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



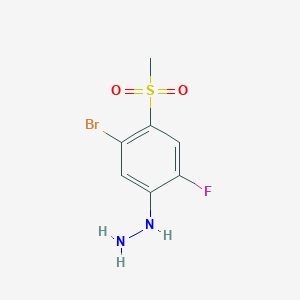
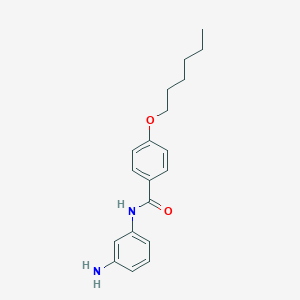
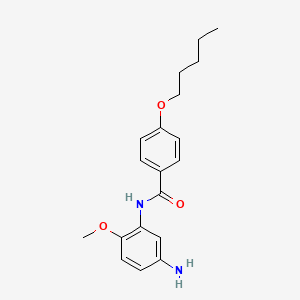

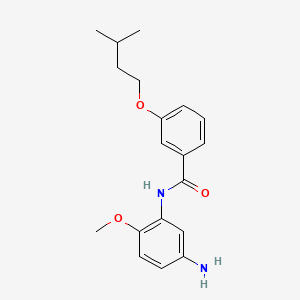


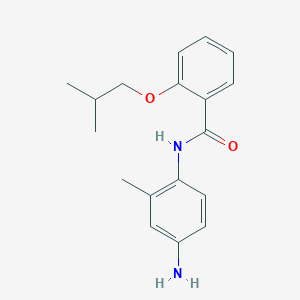
![N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1384949.png)

